molecular formula C10H16O2 B175233 Ethyl 4-methylenecyclohexanecarboxylate CAS No. 145576-28-9

Ethyl 4-methylenecyclohexanecarboxylate

Cat. No. B175233
Key on ui cas rn: 145576-28-9
M. Wt: 168.23 g/mol
InChI Key: DLVGFWIRQAUWDC-UHFFFAOYSA-N
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Patent
US08765735B2

Procedure details

4-Methylenecyclohexanecarboxylic acid ethyl ester is prepared from the Wittig reaction on ethyl 4-oxocyclohexanecarboxylate using Method 3. This ester is reduced to compound III-5 according to the following procedure: To a solution of lithium aluminum hydride (4.0 equiv) in diethyl ether (1.0 M with respect to hydride) is added ethyl 4-oxocyclohexanecarboxylate in diethyl ether (2.0 M with respect to ester). The reaction is heated to reflux for 2 h after which it is cooled in an ice bath and quenched with by subsequent additions of isopropanol, 50% NaOH in water, and water. The mixture is then filtered and the filter cake is washed with excess diethyl ether. The filtrate is then washed with water and brine, dried over sodium sulfate, and concentrated in vacuo to provide a clear oil that is used without further purification.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].O=[C:8]1[CH2:13][CH2:12][CH:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:10][CH2:9]1.[CH2:19](OCC)C>>[CH2:17]([O:16][C:14]([CH:11]1[CH2:12][CH2:13][C:8](=[CH2:19])[CH2:9][CH2:10]1)=[O:15])[CH3:18] |f:0.1.2.3.4.5|

Inputs

Step One
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CCC(CC1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h after which it
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
is cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
quenched with by subsequent additions of isopropanol, 50% NaOH in water, and water
FILTRATION
Type
FILTRATION
Details
The mixture is then filtered
WASH
Type
WASH
Details
the filter cake is washed with excess diethyl ether
WASH
Type
WASH
Details
The filtrate is then washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a clear oil that
CUSTOM
Type
CUSTOM
Details
is used without further purification

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1CCC(CC1)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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